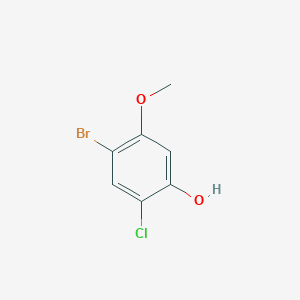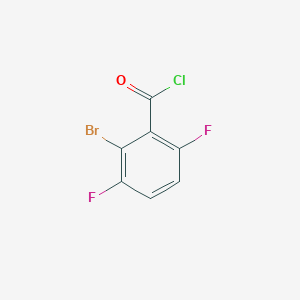
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester typically involves the esterification of 2-Chloro-4-fluoro-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. For example, the chlorination and fluorination of toluene derivatives followed by esterification can be employed. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed.
Major Products
Nucleophilic Substitution: Products include substituted benzoic acid derivatives.
Oxidation: The major product is 2-Chloro-4-fluoro-5-methyl-benzoic acid.
Reduction: The major product is 2-Chloro-4-fluoro-5-methyl-benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester finds applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester: Similar structure but with a nitro group instead of a methyl group.
2-Chloro-4-fluoro-benzoic acid methyl ester: Lacks the methyl group on the benzene ring.
2-Chloro-5-methyl-benzoic acid methyl ester: Lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H8ClFO2 |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
methyl 2-chloro-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
VLPTZUORTACMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)



![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)



![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

